molecular formula C18H17F4N3O4S B2824640 4-acetamido-N-(2-(4-fluoro-3-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide CAS No. 1091476-94-6

4-acetamido-N-(2-(4-fluoro-3-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide

Cat. No.: B2824640
CAS No.: 1091476-94-6
M. Wt: 447.4
InChI Key: BVKUHDSBYIFMQU-UHFFFAOYSA-N
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Description

4-Acetamido-N-(2-(4-fluoro-3-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a benzamide core, a motif recognized for its bioactive properties, and a phenylsulfonamide group connected via an ethyl linker. The strategic inclusion of fluorine and trifluoromethyl (CF 3 ) groups is a critical design feature, as these elements are well-established in modern drug design for their ability to enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins through electron-withdrawing effects and participation in non-covalent interactions . This compound is primarily valuable as a key intermediate or potential ligand in the development of Targeted Protein Degradation (TPD) therapeutics , such as Proteolysis-Targeting Chimeras (PROTACs). Research into structurally related benzamide derivatives has shown that they can act as high-affinity, chemically stable ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a primary target in PROTAC design . Furthermore, the presence of the sulfonamide group suggests potential for investigation as an inhibitor for various enzymes, including carbonic anhydrases . The integration of the trifluoromethyl group is a common strategy to improve the physicochemical and pharmacological profile of a lead compound, making this reagent a versatile building block for optimizing potency and selectivity . Researchers can utilize this compound to explore novel mechanisms of action for challenging therapeutic targets, particularly in oncology and immunology. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-acetamido-N-[2-[[4-fluoro-3-(trifluoromethyl)phenyl]sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O4S/c1-11(26)25-13-4-2-12(3-5-13)17(27)23-8-9-24-30(28,29)14-6-7-16(19)15(10-14)18(20,21)22/h2-7,10,24H,8-9H2,1H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKUHDSBYIFMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(4-fluoro-3-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This process often employs palladium catalysts and boron reagents to form carbon-carbon bonds, which are crucial for constructing the complex structure of the compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for large-scale operations. This includes maintaining the appropriate temperature, pressure, and solvent conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(4-fluoro-3-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-acetamido-N-(2-(4-fluoro-3-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-acetamido-N-(2-(4-fluoro-3-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or activate biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Benzamide Derivatives with Sulfonamide Linkers

  • Target Compound : The ethylsulfonamido linker connects the benzamide to a fluorinated aryl group, optimizing solubility and binding specificity.
  • n-[1-(5-{[2-(4-Fluorophenoxy) Ethyl]Sulfanyl}-4-Methyl-4H-1,2,4-Triazol-3-Yl)Ethyl]-2-(Trifluoromethyl)Benzamide (): Structural Differences: Replaces the ethylsulfonamido group with a triazole-thioether linker. Functional Implications: Targets PanK (pantothenate kinase), indicating sulfonamide-linked benzamides may modulate kinase activity .
  • 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide (): Structural Differences: Integrates a pyrazolo-pyrimidine-chromenone system. Functional Implications: Exhibits a mass of 589.1 Da (vs. target’s ~500 Da estimated), suggesting increased complexity for DNA/protein interaction .

Fluorinated and Trifluoromethyl-Substituted Analogs

  • N-[2-[[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Amino]Ethyl]-2-[[(2-Methyl-4-Thiazolyl)Methyl]Thio]-Benzamide (): Structural Differences: Thiazole-thioether linker and pyridine substitution.
  • Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide; ): Structural Differences: Pyridinecarboxamide core with phenoxy linkage. Functional Implications: As a herbicide, highlights fluorinated benzamides’ versatility in agrochemical vs. pharmaceutical design .

Ethylsulfonamido-Linked Compounds

  • 4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]-Benzamide ():
    • Structural Differences : Dihydrothienylidene ring replaces sulfonamidoethyl chain.
    • Functional Implications : Rigid conformation may limit binding flexibility compared to the target’s ethyl linker .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (Da) Potential Target/Application Reference
4-Acetamido-N-(2-(4-fluoro-3-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide Benzamide 4-Acetamido, ethylsulfonamido, 4-fluoro-3-(trifluoromethyl)phenyl ~500 (estimated) Enzyme inhibition (e.g., PanK) Hypothetical
n-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide Benzamide Triazole-thioether, trifluoromethyl N/A PanK inhibition
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide Pyrazolo-pyrimidine-chromenone, fluorine 589.1 DNA/protein interaction
Diflufenican Pyridinecarboxamide 2,4-Difluorophenyl, 3-(trifluoromethyl)phenoxy 394.3 Herbicide (protoporphyrinogen oxidase inhibitor)

Research Implications and Trends

  • Electron-Withdrawing Groups : Trifluoromethyl and fluorine substituents are recurrent in enzyme inhibitors (e.g., –3), enhancing binding via hydrophobic and electrostatic interactions .
  • Linker Flexibility : The target’s ethylsulfonamido chain may improve solubility and conformational adaptability compared to rigid linkers (e.g., dihydrothienylidene in ) .

Q & A

Q. Basic Characterization :

  • ¹H/¹³C NMR : Assign peaks for acetamido (~2.1 ppm, singlet) and sulfonamido NH (~7.5 ppm, broad). Fluorine substituents cause splitting in aromatic regions .
  • LC-MS : Use ESI+ mode to confirm molecular weight (e.g., [M+H]+ at ~480 m/z) and retention time (C18 column, acetonitrile/water + 0.1% formic acid) .
    Advanced Analysis : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve overlapping signals, especially for trifluoromethyl and fluoro groups .

What in vitro assays are suitable for preliminary evaluation of biological activity?

Q. Basic Screening :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations .
    Advanced Mechanistic Studies : Surface plasmon resonance (SPR) quantifies binding kinetics (KD) to target proteins, while molecular docking (AutoDock Vina) predicts binding poses in silico .

How can discrepancies in NMR data during structural elucidation be resolved?

Q. Advanced Resolution :

  • Dynamic Effects : Variable-temperature NMR (25–60°C) reduces signal broadening caused by rotational hindrance in the sulfonamide group.
  • Solvent Optimization : Use deuterated DMSO-d₆ to enhance solubility and resolve aromatic proton splitting .

What computational strategies are used to study protein-ligand interactions?

Q. Advanced Methods :

  • Molecular Dynamics (MD) : Simulate binding stability (GROMACS) over 100 ns trajectories.
  • Free Energy Calculations : MM/PBSA or MM/GBSA quantify binding energy contributions from hydrophobic (trifluoromethyl) and hydrogen-bonding (acetamido) groups .

How should stability studies be designed under varying conditions?

Q. Advanced Design :

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions.
  • Analytical Monitoring : Track degradation products via UPLC-PDA at 254 nm (BEH C18 column) .

What strategies improve solubility for in vivo studies?

Q. Advanced Formulation :

  • Co-solvents : Use PEG-400 or cyclodextrins (20% w/v) in saline.
  • Salt Formation : Synthesize hydrochloride or sodium salts via pH adjustment (HCl/NaOH) .

How is purity validated for preclinical testing?

Q. Advanced Validation :

  • HPLC-DAD/ELSD : Use a gradient method (5–95% acetonitrile in 20 min) with ≥98% purity threshold.
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

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